molecular formula C27H29N3O6 B608054 Icopezil maleate CAS No. 145815-98-1

Icopezil maleate

Cat. No.: B608054
CAS No.: 145815-98-1
M. Wt: 491.5 g/mol
InChI Key: CTYSKGVFLJLGGX-BTJKTKAUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ICOPEZIL MALEATE involves several key steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the indolinone moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and piperidine positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as sodium hydride and alkyl halides are used for substitution reactions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their pharmacological properties .

Mechanism of Action

ICOPEZIL MALEATE exerts its effects by inhibiting the enzyme acetylcholinesterase (AChE). This inhibition prevents the breakdown of acetylcholine, a neurotransmitter essential for cognitive function. By increasing acetylcholine levels, this compound enhances cholinergic transmission in the brain, which is beneficial in conditions like Alzheimer’s disease . The molecular targets include the active site of acetylcholinesterase, where the compound binds and inhibits the enzyme’s activity .

Comparison with Similar Compounds

    Donepezil: Another acetylcholinesterase inhibitor used for Alzheimer’s disease.

    Rivastigmine: A dual inhibitor of acetylcholinesterase and butyrylcholinesterase.

    Galantamine: An acetylcholinesterase inhibitor that also modulates nicotinic receptors.

Comparison: ICOPEZIL MALEATE is unique due to its specific binding affinity and selectivity for acetylcholinesterase. Compared to Donepezil, Rivastigmine, and Galantamine, this compound has shown different pharmacokinetic properties and binding characteristics, which may influence its efficacy and safety profile .

Properties

CAS No.

145815-98-1

Molecular Formula

C27H29N3O6

Molecular Weight

491.5 g/mol

IUPAC Name

3-[2-(1-benzylpiperidin-4-yl)ethyl]-5,7-dihydropyrrolo[3,2-f][1,2]benzoxazol-6-one;(Z)-but-2-enedioic acid

InChI

InChI=1S/C23H25N3O2.C4H4O4/c27-23-13-18-12-19-20(25-28-22(19)14-21(18)24-23)7-6-16-8-10-26(11-9-16)15-17-4-2-1-3-5-17;5-3(6)1-2-4(7)8/h1-5,12,14,16H,6-11,13,15H2,(H,24,27);1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

CTYSKGVFLJLGGX-BTJKTKAUSA-N

Isomeric SMILES

C1CN(CCC1CCC2=NOC3=C2C=C4CC(=O)NC4=C3)CC5=CC=CC=C5.C(=C\C(=O)O)\C(=O)O

SMILES

C1CN(CCC1CCC2=NOC3=C2C=C4CC(=O)NC4=C3)CC5=CC=CC=C5.C(=CC(=O)O)C(=O)O

Canonical SMILES

C1CN(CCC1CCC2=NOC3=C2C=C4CC(=O)NC4=C3)CC5=CC=CC=C5.C(=CC(=O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Icopezil maleate;  CP 118954-11;  CP-118,954-11.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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